1,4-Dichlorophthalazine

Catalog No.
S704073
CAS No.
4752-10-7
M.F
C8H4Cl2N2
M. Wt
199.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichlorophthalazine

Traditional synthesis of phthalazine APIs relies on hazardous POCl3 chlorination, generating corrosive waste. 1,4-Dichlorophthalazine (CAS 4752-10-7) is a pre-activated bis-electrophile that eliminates this step. • Bypasses 4-10 eq. POCl3, reducing safety risks and waste. • Orthogonal C1/C4 chlorines enable sequential SNAr then cross-coupling for rapid SAR of kinase/PDE4 inhibitors. • Enhanced electrophilicity vs. mono-chloro analog ensures milder conditions.

CAS Number

4752-10-7

Product Name

1,4-Dichlorophthalazine

IUPAC Name

1,4-dichlorophthalazine

Molecular Formula

C8H4Cl2N2

Molecular Weight

199.03 g/mol

InChI

InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H

InChI Key

ODCNAEMHGMYADO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)Cl

Synonyms

1,4-Dichlorophthalazine, 1,4-Dichloro-2,3-benzodiazine, Phthalazine, 1,4-dichloro-, 1,4-Dichlorophthalazine (IUPAC)

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

1,4-Dichlorophthalazine (CAS 4752-10-7) is a highly reactive, bis-electrophilic heteroaromatic building block central to the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Featuring a phthalazine core substituted with chlorine atoms at the 1 and 4 positions, this compound is primed for rapid nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In procurement and process chemistry, it serves as a critical advanced intermediate that bypasses the need for harsh, in-house chlorination of phthalazinediones. Its symmetric di-halo structure not only allows for sequential, orthogonal bi-functionalization but also inductively activates the ring, making it an indispensable precursor for generating diverse pharmacological scaffolds, including VEGFR inhibitors, PDE4 inhibitors, and highly functionalized triazolophthalazine derivatives .

Research Fit

Electrophilic scaffold

Reactive 1,4-dichloro positions for nucleophilic aromatic substitution and cross-coupling

Pharmacophore construction

Key intermediate for phthalazinone-based cores reported in kinase inhibitor research

Sequential derivatization

Regioselective mono-substitution followed by a second transformation

Attempting to substitute 1,4-dichlorophthalazine with its unchlorinated precursor, 1,4-phthalazinedione, shifts a highly hazardous and low-atom-economy chlorination step onto the procuring facility. Converting the dione requires large excesses (4.0 to 10.0 equivalents) of highly corrosive phosphorus oxychloride (POCl3) at elevated temperatures (>100°C), generating massive acidic waste during the aqueous quench and risking partial hydrolysis back to the starting material [1]. Conversely, substituting with the mono-chlorinated analog, 1-chlorophthalazine, fundamentally limits synthetic scope by preventing sequential orthogonal functionalization at the C4 position. Furthermore, the absence of the second electron-withdrawing chlorine atom in the mono-chloro analog significantly reduces the electrophilicity of the ring, requiring harsher conditions and longer reaction times for the initial nucleophilic substitution[2].

Substitution Risk

1,4-Dichlorophthalazine (target)

1,4-chloro pattern enables symmetrical SNAr and predictable sequential coupling.

1,6-Dichlorophthalazine (potential substitute)

Different regiochemistry may alter accessible chemical space and biological target profiles.

Mono-chloro or non-halogenated analogs

Lack the dual reactive sites required for sequential functionalization strategies.

Mixed halogen systems

Unpredictable reactivity may complicate regiochemical control and yield optimization.

Elimination of Hazardous Halogenation Reagents and High-PMI Steps

Procuring 1,4-dichlorophthalazine directly eliminates the need for in-house chlorination of 1,4-phthalazinedione. The chlorination process typically requires 4.0 to 10.0 equivalents of phosphorus oxychloride (POCl3) heated to 110°C, followed by a hazardous aqueous quench that generates large volumes of acidic waste and risks hydrolyzing the product back to the dione [1]. By starting with the pre-chlorinated compound, facilities bypass this high Process Mass Intensity (PMI) step entirely.

Evidence DimensionEquivalents of hazardous POCl3 required for activation
Target Compound Data0 eq (Pre-activated for immediate SNAr)
Comparator Or Baseline4.0–10.0 eq POCl3 at 110°C (1,4-Phthalazinedione baseline)
Quantified Difference100% reduction in POCl3 usage and elimination of acidic quenching
ConditionsStandard industrial scale-up conditions for phthalazine activation

Procuring the pre-chlorinated compound drastically reduces Process Mass Intensity (PMI) and eliminates the need for specialized Hastelloy reactors required for handling hot POCl3.

Synthesis yield
Reported
90.1%
Supports cost-efficient scale-up screening
Phthaloyl hydrazine route, benchmark context

Inductive Acceleration of Initial Nucleophilic Substitution

The presence of the second chlorine atom at the C4 position exerts a strong electron-withdrawing inductive effect across the phthalazine ring, significantly increasing the electrophilicity of the C1 position. Kinetic studies of methoxydechlorination demonstrate that 1,4-dichlorophthalazine reacts at a rate constant of 261 × 10^-4 L/mol·s at 25°C, compared to just 51.2 × 10^-4 L/mol·s for 1-chlorophthalazine[1].

Evidence DimensionRate constant of methoxydechlorination (k × 10^4 L/mol·s at 25°C)
Target Compound Data261 ± 6 (1,4-Dichlorophthalazine)
Comparator Or Baseline51.2 ± 0.7 (1-Chlorophthalazine)
Quantified Difference5.1-fold increase in SNAr reaction rate
ConditionsMethoxydechlorination in methanol at 25°C

The accelerated reaction rate allows buyers to achieve higher yields of mono-substituted intermediates under significantly milder conditions, saving time and energy during library synthesis.

VEGFR-2 assay context
Class-level
Derived 4-arylamino-phthalazin-1-yl-benzamides show IC50 0.078 µM (HTRF).
1,6-isomer-based derivatives target HDAC6 (IC50 0.8 µM).
VEGFR-2 inhibitory activity observed; target engagement differs from 1,6-isomer chemotype
Data to verify; comparative biological profiles may require independent confirmation

Enablement of Orthogonal Bi-functionalization

Unlike mono-halogenated analogs, 1,4-dichlorophthalazine provides two reactive sites that can be differentiated chemically. After a mild initial SNAr reaction (e.g., with an amine or hydrazine) to displace the first chlorine, the resulting 1-chloro-4-substituted intermediate retains a reactive C4-Cl bond. This bond is fully competent for subsequent, orthogonal functionalization, such as a palladium-catalyzed Suzuki cross-coupling or a second, higher-temperature SNAr .

Evidence DimensionSynthetic handle availability post-initial SNAr
Target Compound DataRetains a reactive C4-Cl bond for orthogonal coupling
Comparator Or BaselineInert C4-H bond (1-Chlorophthalazine)
Quantified DifferenceEnables sequential synthesis of 1,4-disubstituted asymmetric APIs
ConditionsSequential SNAr followed by Suzuki cross-coupling

It provides the essential dual-reactivity required to build complex, sterically hindered biaryl or hetero-bifunctional pharmaceutical scaffolds that mono-halides cannot access.

Sequential functionalization
Reported
SNAr then Suzuki coupling under mild conditions yields complex 4-aryl-phthalazines.
Enables library synthesis and SAR exploration
Reported good yields; reaction scope may require optimization
Regioselective control
Class-level
1,4-dichloro pattern allows controlled mono-substitution then second transformation.
Supports generation of diversely functionalized derivatives
Regioselectivity may vary with nucleophile and conditions

Synthesis of VEGFR-2 Kinase Inhibitors

Leveraging its capacity for orthogonal bi-functionalization, 1,4-dichlorophthalazine is the premier starting material for synthesizing 1,4-disubstituted phthalazine-based angiogenesis inhibitors, such as Vatalanib (PTK787) analogs. The C1 and C4 chlorines allow for sequential displacement by different anilines or carbon nucleophiles, enabling rapid structure-activity relationship (SAR) exploration in oncology drug discovery [1].

Development of Triazolo[3,4-a]phthalazine Cores

In the synthesis of anti-inflammatory and anticonvulsant agents, 1,4-dichlorophthalazine undergoes a highly efficient initial SNAr with hydrazine hydrate to form 1-hydrazinyl-4-chlorophthalazine, which is subsequently cyclized. The retained C4 chlorine serves as a critical handle for further functionalization of the resulting triazolophthalazine pharmacophore, a sequence impossible with unchlorinated or mono-chlorinated precursors[2].

Production of 4-Aryl-1-piperazinylphthalazines via Suzuki Coupling

For the development of 5-HT3 ligands and CNS-active compounds, the compound's enhanced electrophilicity allows for a mild initial SNAr with piperazine derivatives. This is followed by a palladium-catalyzed Suzuki cross-coupling at the remaining C4-Cl position. This orthogonal reactivity profile is essential for high-yield, step-economical library generation .

Application Fit Matrix

Application
Selection Property
Validation Focus
VEGFR-2 inhibitor research
1,4-dichloro scaffold for 4-arylamino-phthalazin-1-yl-benzamide chemotype
Reported VEGFR-2 inhibitory activity in derivative screening
Phthalazine library synthesis
Sequential SNAr and Suzuki coupling feasibility
Reaction yield and regiochemical consistency
Intermediate scale-up
High-yield route from phthaloyl hydrazine
Process robustness and cost-efficiency benchmarks
Kinase target validation probes
Regioselective functionalization for bifunctional conjugate design
Target engagement and selectivity in cellular assays

XLogP3

3.5

UNII

0OW60266KO

Other CAS

4752-10-7

Wikipedia

1,4-dichlorophthalazine

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